N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09498026 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Studies have synthesized and evaluated pyrazole derivatives, including those with 1,3,4-thiadiazole moieties, as potential inhibitors of photosynthetic electron transport. These compounds have been tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some exhibiting inhibitory properties comparable to commercial herbicides. This suggests a potential application in the development of new herbicidal agents (Vicentini et al., 2005).
Anti-inflammatory and Antimicrobial Activity
New series of 1,3,4-thiadiazole compounds containing pyrazole and pyrrole moieties have shown significant anti-inflammatory activity in in vivo tests. Some of these compounds displayed potent activity surpassing standard drugs like indomethacin. Moreover, derivatives incorporating thiadiazole units have been synthesized and tested against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Maddila et al., 2016); (Gezginci et al., 1998).
Cytotoxicity and Antitumor Activity
Compounds synthesized from thiadiazole and pyrazole precursors have been evaluated for their cytotoxicity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies highlight the potential of these compounds as anticancer agents. Additionally, certain fused and binary 1,3,4-thiadiazoles have been synthesized and assessed for antitumor and antioxidant properties, providing insights into their potential therapeutic applications (Hassan et al., 2014); (Hamama et al., 2013).
Insecticidal Properties
Research into heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has revealed new compounds with promising insecticidal properties. This research expands the potential application of thiadiazole and pyrazole derivatives in agricultural pest management (Fadda et al., 2017).
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-19-13(20-6-2-3-7-20)10(8-15-19)11(21)16-14-18-17-12(22-14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMMYHJIZXQRLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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